N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps:
Preparation of Adamantane Derivative: The starting material, adamantane, is first functionalized to introduce an ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Naphthalene Sulfonation: 4-ethoxynaphthalene is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling Reaction: The adamantane derivative is then reacted with the sulfonyl chloride derivative of naphthalene in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the adamantane moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In organic chemistry, N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The adamantane moiety is known for its antiviral properties, while the sulfonamide group is a common pharmacophore in antibacterial agents.
Industry
In the materials science industry, the compound’s rigid structure and functional groups make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The adamantane moiety could enhance membrane permeability, while the sulfonamide group could form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-1-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to the combination of its adamantane and naphthalene moieties, which confer rigidity and potential biological activity. The ethoxy group adds to its lipophilicity, enhancing its interaction with lipid membranes and potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3S/c1-2-28-22-7-8-23(21-6-4-3-5-20(21)22)29(26,27)25-10-9-24-14-17-11-18(15-24)13-19(12-17)16-24/h3-8,17-19,25H,2,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDZZDWOIYBLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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